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Compound of Interest

Compound Name:
2-Methyl-1,4-

diazabicyclo[2.2.2]octane

Cat. No.: B072572 Get Quote

2-Methyl-1,4-diazabicyclo[2.2.2]octane is a substituted bicyclic diamine that belongs to the

well-known family of 1,4-diazabicyclo[2.2.2]octane (DABCO) derivatives. While sharing the

core rigid, cage-like structure of its parent compound, the introduction of a methyl group at the

C-2 position imparts significant steric and electronic modifications.[1] This structural alteration

is not merely a trivial substitution; it critically influences the molecule's reactivity, rendering it a

potent and highly selective tool in modern organic synthesis.

This guide provides a comprehensive overview of the chemical properties, synthesis, reactivity,

and applications of 2-Methyl-1,4-diazabicyclo[2.2.2]octane. It is intended for researchers,

chemists, and drug development professionals who seek to leverage the unique characteristics

of this sterically hindered, non-nucleophilic base and catalyst. Unlike its parent, DABCO, the

methyl substituent provides a sterically encumbered environment around one of the nitrogen

atoms, which is pivotal for achieving high selectivity in reactions where nucleophilic side

reactions are a concern.[1] Its utility spans from facilitating classic condensation reactions to its

emerging role in materials science and the synthesis of complex pharmaceutical intermediates.

[2][3][4]

Molecular Structure and Physicochemical Profile
The defining feature of 2-Methyl-1,4-diazabicyclo[2.2.2]octane is its bicyclic framework,

where two nitrogen atoms are held at the bridgehead positions. This conformation locks the

lone pair of electrons on the nitrogen atoms in an outward, sterically accessible orientation,
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which is fundamental to its high basicity. The methyl group at the C-2 position introduces a

chiral center and, more importantly, creates a sterically hindered pocket that modulates the

accessibility of the adjacent nitrogen atom.

Caption: Molecular Structure of 2-Methyl-1,4-diazabicyclo[2.2.2]octane.

Table 1: Physicochemical Properties of 2-Methyl-1,4-diazabicyclo[2.2.2]octane

Property Value Source

IUPAC Name
2-methyl-1,4-

diazabicyclo[2.2.2]octane
[1]

CAS Number 1193-66-4 [5]

Molecular Formula C₇H₁₄N₂ [6][7]

Molecular Weight 126.20 g/mol [6]

Appearance Colorless or Yellowish liquid [3]

pKa of Conjugate Acid
~8.8 (Estimated, similar to

DABCO)
[8]

SMILES CC1CN2CCN1CC2 [6][7]

InChI Key
QXKMWFFBWDHDCB-

UHFFFAOYSA-N
[1]

Spectroscopic Characterization
Spectroscopic analysis is crucial for the identification and quality control of 2-Methyl-1,4-
diazabicyclo[2.2.2]octane. While detailed spectral data for this specific derivative is not

always published, its expected profile can be reliably predicted based on its structure and data

from related compounds.[9][10]

¹H NMR: The proton NMR spectrum is expected to show a complex set of multiplets for the

methylene protons on the bicyclic cage due to their diastereotopic nature. A distinct doublet

or multiplet corresponding to the methyl group would be observed in the aliphatic region. The

methine proton at the C-2 position would also appear as a multiplet.
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¹³C NMR: The carbon spectrum will display distinct signals for each of the non-equivalent

carbon atoms. The methyl carbon will appear at high field, while the carbons of the bicyclic

system will resonate in the typical range for aliphatic amines.

Mass Spectrometry: Electron Impact (EI) mass spectrometry would show a prominent

molecular ion (M⁺) peak at m/z 126. The fragmentation pattern would likely involve the loss

of the methyl group and subsequent ring fragmentation characteristic of the DABCO core.

Predicted adducts include [M+H]⁺ at m/z 127.12 and [M+Na]⁺ at m/z 149.10.[7]

Infrared (IR) Spectroscopy: The IR spectrum will be characterized by C-H stretching

vibrations in the 2850-3000 cm⁻¹ region and C-N stretching vibrations around 1000-1200

cm⁻¹. The absence of N-H stretches confirms its tertiary amine nature.

Synthesis of 2-Methyl-1,4-diazabicyclo[2.2.2]octane
The synthesis of DABCO and its derivatives typically involves the cyclization of piperazine or its

derivatives over a catalyst at elevated temperatures.[11] While specific industrial preparations

of the 2-methyl derivative are proprietary, a plausible laboratory-scale synthesis can be

conceptualized based on established methodologies for related structures. A common

approach involves the catalytic cyclization of a substituted piperazine precursor.

Conceptual Synthesis Route

Substituted Piperazine Precursor
(e.g., N-(2-hydroxypropyl)piperazine)

2-Methyl-1,4-diazabicyclo[2.2.2]octane

Intramolecular Cyclization &
Dehydration

Zeolite Catalyst
(e.g., Pentasil-type)

High Temperature
(250-450 °C)
Gas Phase
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Caption: Conceptual gas-phase synthesis of 2-Methyl-DABCO.
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Protocol: Zeolite-Catalyzed Gas-Phase Cyclization
This protocol is a generalized representation based on methods for synthesizing the parent

DABCO compound.[11] The choice of a zeolite catalyst is critical as its shape-selective pores

can favor the formation of the desired bicyclic structure while minimizing side reactions.

Catalyst Preparation: Pack a fixed-bed reactor with a pentasil-type zeolite catalyst. Activate

the catalyst by heating under a flow of inert gas (e.g., nitrogen) at 400-500 °C for 2-4 hours

to remove adsorbed water.

Reaction Setup: Reduce the reactor temperature to the target range of 300-400 °C.

Reactant Feed: Vaporize a solution of a suitable precursor, such as N-(2-

hydroxypropyl)piperazine, and feed it into the reactor using an inert carrier gas. The

precursor choice is crucial as it contains the necessary carbon and nitrogen framework.

Cyclization: The vaporized precursor passes over the hot zeolite catalyst bed. The acidic

sites and confined space within the zeolite pores facilitate an intramolecular cyclization and

dehydration reaction to form the bicyclic product.

Product Collection: The gaseous effluent from the reactor is cooled in a series of condensers

to liquefy the product and any unreacted starting material.

Purification: The collected crude product is purified by fractional distillation under reduced

pressure to yield high-purity 2-Methyl-1,4-diazabicyclo[2.2.2]octane.

Chemical Reactivity and Core Applications
The versatility of 2-Methyl-DABCO stems from its dual functionality as a strong, sterically

hindered base and a bidentate ligand.

As a Non-Nucleophilic Base and Catalyst
The primary application of this compound is as a catalyst and non-nucleophilic base in organic

synthesis.[1][2] Its high basicity allows for efficient deprotonation, while its bulky structure

prevents unwanted nucleophilic attacks on electrophilic centers, thereby enhancing reaction

selectivity.[1][2] It is particularly effective in promoting reactions involving carbonyl compounds.

[2]
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Knoevenagel Condensation & Michael Addition: It efficiently catalyzes the condensation of

active methylene compounds with aldehydes and ketones, as well as subsequent Michael

additions.[2][12]

Polymer Synthesis: It serves as a key catalyst in the formation of polyurethanes from

isocyanates and polyols.[3]

Acylation and Esterification: It promotes the acylation of alcohols and amines.[2]

Heterocycle Synthesis: Like its parent compound, it is an effective catalyst for multi-

component reactions to build complex heterocyclic frameworks such as xanthenes and

pyranoquinolines.[12][13][14]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 10 Tech Support

https://www.a2bchem.com/1193-66-4.html
https://pmc.ncbi.nlm.nih.gov/articles/PMC3767241/
https://www.xingxinchem.com/pro_detail_en/id/10.html
https://www.a2bchem.com/1193-66-4.html
https://pmc.ncbi.nlm.nih.gov/articles/PMC3767241/
https://cdnsciencepub.com/doi/10.1139/cjc-2016-0537
https://www.eurjchem.com/index.php/eurjchem/article/view/2
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b072572?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Catalytic Role in Knoevenagel Condensation
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Caption: Catalytic cycle of a 2-Me-DABCO-promoted condensation.

Reactivity of Quaternized Salts: Ring-Opening Reactions
Alkylation of one of the nitrogen atoms in the DABCO framework leads to the formation of

quaternary ammonium salts. These salts are valuable synthetic intermediates that can undergo

nucleophilic ring-opening reactions to yield functionalized piperazine derivatives.[15][16] This
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transformation is a powerful strategy for synthesizing drug-like molecules and other complex

piperazines.[17]

Quaternization: 2-Methyl-DABCO reacts with alkyl halides (e.g., benzyl bromide) to form a

mono-quaternary ammonium salt.

Nucleophilic Attack: In the presence of a nucleophile (e.g., a phenoxide), the quaternary salt

undergoes a ring-opening reaction. The nucleophile attacks one of the methylene carbons

adjacent to the positively charged nitrogen, leading to the cleavage of a C-N bond.[15]

Product Formation: The reaction yields a 1,4-disubstituted piperazine derivative, a scaffold

prevalent in many pharmaceuticals.

Ring-Opening of Quaternized 2-Me-DABCO

2-Me-DABCO

Quaternary Salt
[2-Me-DABCO-R]⁺X⁻

Quaternization

R-X
(Alkyl Halide)

Substituted Piperazine
Derivative

Nucleophilic
Ring-Opening

Nu⁻
(Nucleophile)
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Caption: Synthetic utility via quaternization and ring-opening.

Advanced Applications in Materials and Medicinal
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The rigid and functionalizable DABCO scaffold is finding increasing use in advanced

applications:

Antimicrobial Agents: Long-chain alkylated quaternary DABCO salts have been shown to

self-assemble into micelles and exhibit significant antimicrobial and antifungal activity.[18][19]

Drug Delivery: These self-assembling systems can also act as carriers for hydrophobic

drugs, enhancing their solubility and bioavailability.[19]

Ferroelectric Materials: The incorporation of chiral DABCO derivatives, such as the

protonated form of 2-Methyl-DABCO, into crystal lattices has led to the development of high-

temperature enantiomeric molecular ferroelectrics.[4]

Coordination Chemistry: As a bidentate ligand, DABCO and its derivatives can coordinate to

metal centers to form metal-organic frameworks (MOFs) and discrete coordination

complexes with interesting optical and catalytic properties.[20][21]

Conclusion
2-Methyl-1,4-diazabicyclo[2.2.2]octane is a highly valuable and versatile reagent in chemical

science. The strategic placement of a methyl group on the rigid DABCO framework creates a

unique steric environment that enhances its utility as a non-nucleophilic base and selective

catalyst. Its applications are extensive, ranging from facilitating fundamental organic

transformations and polymerizations to its use in the synthesis of medicinally relevant

piperazine scaffolds. Furthermore, emerging research highlights its potential in the design of

advanced functional materials, including antimicrobials and molecular ferroelectrics. For the

modern researcher and drug development professional, a thorough understanding of the

properties of 2-Methyl-DABCO provides a powerful tool for achieving selectivity and efficiency

in complex chemical synthesis.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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